molecular formula C10H14ClNO B13089510 (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

Cat. No.: B13089510
M. Wt: 199.68 g/mol
InChI Key: ZZZAVFSNDMGSOF-SNVBAGLBSA-N
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Description

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol is a chiral compound with a specific three-dimensional arrangement. This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring. The stereochemistry at the third carbon atom is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative, such as 3-chloro-4-methylbenzaldehyde.

    Formation of Intermediate: The benzaldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Chiral Resolution: The racemic mixture of the amine is resolved using chiral chromatography or enzymatic methods to obtain the (3R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reactions.

    Purification: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-one.

    Reduction: Formation of (3R)-3-methyl-3-(3-chloro-4-methylphenyl)propan-1-ol.

    Substitution: Formation of (3R)-3-amino-3-(3-aminophenyl)propan-1-ol.

Scientific Research Applications

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors due to its chiral nature.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound may influence pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: The racemic mixture containing both (3R) and (3S) enantiomers.

    3-amino-3-(4-methylphenyl)propan-1-ol: A similar compound without the chlorine substituent.

Uniqueness

The uniqueness of (3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol lies in its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and other similar compounds. The presence of the chlorine atom on the phenyl ring also contributes to its unique chemical properties and reactivity.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3R)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14ClNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

ZZZAVFSNDMGSOF-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CCO)N)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Cl

Origin of Product

United States

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